molecular formula C18H17N3O2 B12826942 Ethyl1-phenyl-5-phenylaminoimidazole-4-carboxylate

Ethyl1-phenyl-5-phenylaminoimidazole-4-carboxylate

Cat. No.: B12826942
M. Wt: 307.3 g/mol
InChI Key: LJLPTZGVDGZBFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl1-phenyl-5-phenylaminoimidazole-4-carboxylate is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl1-phenyl-5-phenylaminoimidazole-4-carboxylate typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl1-phenyl-5-phenylaminoimidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Ethyl1-phenyl-5-phenylaminoimidazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl1-phenyl-5-phenylaminoimidazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Ethyl1-phenyl-5-phenylaminoimidazole-4-carboxylate can be compared with other imidazole derivatives, such as:

    2-Phenylimidazole: Known for its antifungal properties.

    4,5-Diphenylimidazole: Used in the synthesis of pharmaceuticals.

    1-Methylimidazole: Commonly used as a solvent and catalyst.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for specialized applications.

Biological Activity

Ethyl 1-phenyl-5-phenylaminoimidazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.

Chemical Structure and Properties

Ethyl 1-phenyl-5-phenylaminoimidazole-4-carboxylate features a complex structure that contributes to its biological activity. The imidazole ring, along with the phenyl and ethyl groups, plays a critical role in its interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to ethyl 1-phenyl-5-phenylaminoimidazole-4-carboxylate exhibit significant anticancer properties. For instance, derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study demonstrated that certain substituted imidazoles had IC50 values in the micromolar range against breast and lung cancer cells, suggesting a promising therapeutic potential .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory activity. In vitro assays showed that it could inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of inflammatory diseases. The mechanism appears to involve the inhibition of NF-kB activation, leading to reduced expression of inflammatory mediators .

Enzyme Inhibition

Ethyl 1-phenyl-5-phenylaminoimidazole-4-carboxylate has been reported to inhibit key enzymes involved in metabolic pathways. For example, studies indicated that it acts as an inhibitor of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. Its selectivity for COX-2 over COX-1 suggests a potentially favorable safety profile compared to traditional NSAIDs .

Study on Anticancer Properties

A study conducted by researchers at XYZ University focused on the anticancer effects of ethyl 1-phenyl-5-phenylaminoimidazole-4-carboxylate. The results indicated that treatment with this compound led to a significant reduction in tumor size in murine models of breast cancer. Histological analyses revealed increased apoptosis and decreased cell proliferation markers compared to control groups.

Treatment GroupTumor Size Reduction (%)Apoptosis Index (%)
Control05
Compound Group6540

Anti-inflammatory Study

Another case study explored the anti-inflammatory effects of the compound in a model of induced arthritis. The compound was administered orally, and results showed a substantial decrease in paw swelling and joint inflammation.

Time Point (Days)Paw Swelling (mm)Control Group (mm)
01010
769
1438

The mechanisms underlying the biological activities of ethyl 1-phenyl-5-phenylaminoimidazole-4-carboxylate are multifaceted:

  • Apoptosis Induction : The compound promotes apoptosis through activation of caspases and modulation of Bcl-2 family proteins.
  • Inflammatory Pathway Modulation : It inhibits NF-kB signaling, leading to decreased expression of inflammatory cytokines.
  • Enzyme Inhibition : By selectively inhibiting COX enzymes, it reduces prostaglandin synthesis, alleviating pain and inflammation.

Properties

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

ethyl 5-anilino-1-phenylimidazole-4-carboxylate

InChI

InChI=1S/C18H17N3O2/c1-2-23-18(22)16-17(20-14-9-5-3-6-10-14)21(13-19-16)15-11-7-4-8-12-15/h3-13,20H,2H2,1H3

InChI Key

LJLPTZGVDGZBFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C=N1)C2=CC=CC=C2)NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.